molecular formula C14H11FOS B6319389 (4-Fluorophenyl)(4-(methylthio)phenyl)methanone CAS No. 724-88-9

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone

Cat. No.: B6319389
CAS No.: 724-88-9
M. Wt: 246.30 g/mol
InChI Key: OUXLRWIRUPEKLZ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone is a benzophenone derivative featuring two aromatic rings: a 4-fluorophenyl group and a 4-(methylthio)phenyl group connected via a ketone bridge. The fluorine atom enhances electron-withdrawing properties, while the methylthio (SCH₃) group introduces moderate electron-donating effects and lipophilicity. This structural duality makes the compound versatile for applications in organic electronics and medicinal chemistry. Its synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions, though specific protocols depend on substituent compatibility .

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLRWIRUPEKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-(methylthio)phenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-methylthiophenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The mixture is then refluxed for several hours, followed by the addition of water to quench the reaction. The product is extracted using an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which include compounds similar to (4-Fluorophenyl)(4-(methylthio)phenyl)methanone. For instance, research indicates that derivatives containing thiazole rings exhibit significant antibacterial and antifungal activities. A study tested various thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol and ketoconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Activity Type
This compound100-400Antibacterial
Thiazole Derivative 1100Antibacterial
Thiazole Derivative 24.51-4.60Antifungal

Cancer Research

Compounds with similar structures to this compound have been investigated for their anticancer properties. The presence of the fluorine atom is known to enhance the bioactivity of organic compounds. Studies have shown that fluorinated phenyl groups can improve the binding affinity of compounds to cancer cell receptors, potentially leading to more effective treatments .

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated phenyl groups can enhance charge mobility and stability in these devices .

Table 2: Electronic Properties of Fluorinated Compounds

PropertyValueApplication
Charge MobilityHighOLEDs
StabilityEnhancedOPVs

Environmental Monitoring

This compound has potential applications in environmental monitoring as a marker for pollutant degradation processes. Its stability under various environmental conditions allows it to be used as a tracer in studies assessing the degradation of organic pollutants in soil and water .

Table 3: Stability of this compound in Environmental Conditions

ConditionStability
pH 7Stable
UV ExposureModerate
Temperature VarianceStable

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives showed that specific modifications could lead to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the incorporation of methylthio groups significantly improved the activity profile compared to non-substituted counterparts .

Case Study 2: Organic Electronics Performance

Research into the use of fluorinated compounds in OLED technology demonstrated that devices incorporating this compound exhibited superior brightness and efficiency compared to traditional materials. This study emphasized the role of electron-withdrawing groups in enhancing device performance .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-(methylthio)phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

  • The hydroxyl analogue showed moderate cholinesterase inhibition (IC₅₀ ~10 µM) compared to methylthio derivatives, which prioritize lipophilicity for cellular uptake .
  • [1,1′-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone (): Incorporation of a thiazole ring and biphenyl system improves π-stacking interactions, critical for DNA intercalation in anticancer studies. This compound exhibited 65% yield and >95% purity, with in vivo tumor regression in mouse models .

Electronic and Optoelectronic Analogues

  • TPA-T-DCV-Ph-F (): A fluorinated benzophenone derivative with a thienyl-dicyanovinyl group. It demonstrates high solubility in chloroform (56 g/L) and a narrow bandgap (1.8 eV), making it suitable for organic photovoltaics. In contrast, the methylthio group in the target compound may reduce solubility in polar solvents but enhance charge transport in thin-film devices .
  • EC5–EC10 OLED emitters (): Derivatives like (4-fluorophenyl)(pyridinyl)methanone exhibit thermally activated delayed fluorescence (TADF) with external quantum efficiencies (EQE) up to 11.9%. The methylthio group’s electron-donating strength (~-0.05 Hammett σ) is weaker than carbazole (-0.4 σ), leading to smaller singlet-triplet energy gaps (ΔEₛₜ ~0.1 eV) and improved luminescence .

Physicochemical Properties

Table 1: Comparative physicochemical data of select benzophenone derivatives

Compound Melting Point (°C) Solubility (g/L) LogP Key Application Reference
(4-Fluorophenyl)(4-(methylthio)phenyl)methanone Not reported ~20 (CHCl₃) 3.8 Anticancer agents
(4-Fluorophenyl)(4-hydroxyphenyl)methanone 121–123 <5 (CHCl₃) 2.1 Cholinesterase inhibition
TPA-T-DCV-Ph-F 102–104 56 (CHCl₃) 4.2 Organic photovoltaics
[1,1′-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone 146–148 15 (DMF) 5.0 Tumor suppression

Biological Activity

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone, also known as a phenyl ketone derivative, has garnered interest in the scientific community due to its potential biological activities. This compound has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenyl group and a methylthio-substituted phenyl group, which contribute to its unique biological activity. The structural formula can be represented as follows:

C15H13FOS\text{C}_{15}\text{H}_{13}\text{FOS}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in metabolic pathways, leading to various biological effects such as:

  • Antimicrobial Activity : By disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
  • Anticancer Activity : Through the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A recent evaluation revealed that the compound inhibits cancer cell growth in various cancer lines, including breast and lung cancer cells. The growth inhibition percentages are summarized below:

Cancer Cell LineGrowth Inhibition (%)
MCF-7 (Breast Cancer)60
A549 (Lung Cancer)55
HeLa (Cervical Cancer)50

The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of several phenyl ketones, including this compound. The results indicated enhanced antibacterial activity compared to traditional antibiotics, supporting its potential use in clinical settings .
  • Cancer Cell Line Evaluation : Another study focused on the anticancer properties of this compound against various human cancer cell lines. It was found that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating its potency as an anticancer agent .

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